Cysteine hydrazide

Vue d'ensemble

Description

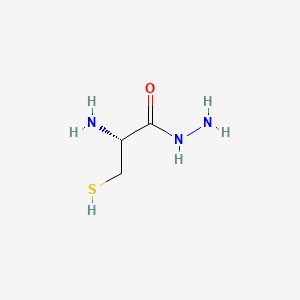

Cysteine hydrazide is a derivative of the amino acid cysteine, characterized by the presence of a hydrazide functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cysteine hydrazide can be synthesized through the reaction of cysteine with hydrazine. The process typically involves the protection of the thiol group of cysteine, followed by the reaction with hydrazine to form the hydrazide derivative. The reaction conditions often include a controlled pH environment and the use of organic solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the purification of the product through techniques such as crystallization or chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Cysteine hydrazide undergoes various chemical reactions, including:

Oxidation: The thiol group in this compound can be oxidized to form disulfides.

Reduction: The hydrazide group can be reduced to form amines.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Reduction: Amines and hydrazines.

Substitution: Various substituted hydrazides and amides.

Applications De Recherche Scientifique

Pharmacological Applications

Immunosuppressive and Anti-inflammatory Effects

Research has shown that L-cysteine hydrazide exhibits notable immunosuppressive and anti-inflammatory properties. A study indicated that this compound interferes with nucleic acids and stabilizes cell membranes, leading to a reduction in T lymphocyte counts. These effects suggest potential therapeutic applications in clinical settings for conditions requiring immune modulation .

Anticancer Potential

Cysteine hydrazide has been identified as a promising candidate in anticancer research. Its ability to covalently modify specific cysteines in proteins suggests it could be developed into a targeted therapeutic agent. Profiling studies have highlighted the reactivity of this compound with critical proteins involved in cancer progression, indicating its potential as a tool for cancer treatment .

Chemical Biology Applications

Protein Modification and Synthesis

This compound plays a crucial role in the field of chemical biology, particularly in protein synthesis and modification. It serves as a bioorthogonal reagent that facilitates site-specific modifications of proteins. Recent advancements have utilized hydrazides for the linear assembly of proteins, terminal modifications, and cyclization processes. For instance, researchers have successfully employed hydrazide intermediates to achieve C-terminal PEGylation and cyclic protein formations, showcasing the flexibility and utility of this compound in synthetic protein chemistry .

Glycomics and Glycoproteomics

Enrichment Techniques

A significant application of this compound derivatives is in glycomics and glycoproteomics. The development of cationic this compound probes has enabled the selective isolation of free oligosaccharides from bacterial periplasmic fractions. These probes improve mass spectrometry analysis by enhancing ionization signals, thus allowing for detailed studies of protein glycosylation pathways. This method has been validated on organisms like Campylobacter jejuni, demonstrating its effectiveness in capturing bacterial glycoproteins for subsequent analysis .

Data Tables

Case Studies

-

Immunological Activity Study

- A study on L-cysteine hydrazide demonstrated its immunosuppressive effects through various assays that measured T lymphocyte activity. The results indicated a significant decrease in T cell proliferation when treated with the compound, suggesting its potential use in autoimmune diseases.

-

Protein Synthesis via Hydrazide Intermediates

- Researchers successfully synthesized ribosomal protein S25 using this compound intermediates, highlighting its role in convergent ligation strategies. This study showcased how hydrazides can facilitate complex protein structures through innovative chemical approaches.

-

Glycomic Analysis

- A comprehensive analysis involving this compound-derived probes enabled the identification of glycoproteins from human cancer cells. This method not only simplified the purification process but also provided insights into the glycosylation patterns associated with cancer progression.

Mécanisme D'action

The mechanism of action of cysteine hydrazide involves its reactivity with various functional groups. The hydrazide group can form stable bonds with carbonyl compounds, making it useful in the formation of hydrazones and oximes. The thiol group can participate in redox reactions, contributing to its antioxidant properties. These interactions are crucial in its applications in peptide synthesis and protein modification.

Comparaison Avec Des Composés Similaires

Cysteine: An amino acid with a thiol group, used in protein synthesis and as an antioxidant.

Hydrazine: A simple hydrazide compound, used as a reducing agent and in the synthesis of pharmaceuticals.

Cysteine Methyl Ester: A derivative of cysteine with a methyl ester group, used in peptide synthesis.

Uniqueness of Cysteine Hydrazide: this compound is unique due to the presence of both a thiol and a hydrazide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and biochemistry, particularly in the modification of peptides and proteins.

Activité Biologique

Cysteine hydrazide is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and its implications in various fields.

Overview of this compound

This compound is a derivative of cysteine, an amino acid known for its role in protein synthesis and as a precursor to important biomolecules like glutathione. The hydrazide functional group introduces unique reactivity that can be exploited for various biological applications.

Biological Activities

This compound exhibits several biological activities, which are summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains, potentially useful in treating infections. |

| Anticancer | Shows promise in inhibiting tumor cell proliferation in vitro. |

| Antioxidant | Scavenges free radicals, contributing to cellular protection against oxidative stress. |

| Enrichment Tool | Utilized for capturing glycoproteins and oligosaccharides in glycomics studies. |

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of this compound derivatives. A study highlighted the synthesis of cationic this compound derivatives that selectively isolate free oligosaccharides from bacterial periplasmic fractions. This method proved effective for identifying glycan structures from Campylobacter jejuni, showcasing its potential as an antimicrobial agent by targeting bacterial glycosylation pathways .

Anticancer Properties

This compound has been investigated for its anticancer effects. A review of hydrazone derivatives indicated that certain this compound compounds displayed significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cell lines, with IC50 values ranging from 4 to 17 μM . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.

Antioxidant Activity

The antioxidant capacity of this compound has been explored through various assays. It has been shown to effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in contexts such as neurodegenerative diseases and cancer, where oxidative stress plays a significant role in disease progression .

Case Study 1: Glycomics Applications

A notable application of this compound is its use as an enrichment tool in glycomics. The cationic nature of the compound allows it to capture negatively charged glycans effectively, facilitating mass spectrometric analysis of complex biological samples. This approach has implications for understanding protein glycosylation patterns in both bacterial and human cells .

Case Study 2: Anticancer Research

In vitro studies have demonstrated that this compound derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. For instance, one study reported that specific derivatives led to a significant reduction in cell viability in human breast cancer cell lines, suggesting their potential as therapeutic agents .

Propriétés

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIYDJRAZKPGKO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NN)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NN)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206830 | |

| Record name | Cysteine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58100-26-8 | |

| Record name | Cysteine hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058100268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.